![molecular formula C14H17N5O2S B2887527 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide CAS No. 921789-38-0](/img/structure/B2887527.png)
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also contains a methoxyphenyl group and a thio-N-methylacetamide group .
Synthesis Analysis
The synthesis of such compounds often involves reactions involving the reaction of isothiocyanates with hydrazides , or the reaction of 1,3,4-oxadiazoles with hydrazine . Other methods include thermal cyclization of acylated thiosemicarbazides or reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic methods such as FT-IR, 1D and 2D NMR, and HRMS . The structure of similar compounds has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. For example, they can undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined . The NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . In a study, several 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Activity
Triazoles and their derivatives have significant antimicrobial properties . They have been found to be effective against various bacterial and fungal strains. For instance, triazole derivatives containing alkynyl side chains have shown antifungal activity towards Cryptococcus and Candida species .
Antiviral Activity
Triazoles are also known for their antiviral activities . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs.
Antitubercular Activity
Triazoles have been found to possess antitubercular properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Anticonvulsant Activity
Triazoles and their derivatives have been found to exhibit anticonvulsant activities . They can help in the management of epileptic seizures.
Analgesic and Anti-inflammatory Activities
Triazoles have been found to possess analgesic and anti-inflammatory properties . They can help in the management of pain and inflammation.
Antioxidant Activity
Triazoles and their derivatives have been found to exhibit antioxidant activities . They can help in neutralizing harmful free radicals in the body.
Nonlinear Optical Applications
Some 1,2,4-triazole derivatives have shown significant linear polarizability and first and second hyperpolarizabilities, signifying their potential for nonlinear optical applications .
Wirkmechanismus
Target of Action
The compound, also known as 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-methylacetamide, is a derivative of the triazole class of compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to interact with various biological targets and exert their effects.
Biochemical Pathways
Triazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
Given the wide range of biological activities exhibited by triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution, which has contributed to the development of multidrug-resistant pathogens . .
Zukünftige Richtungen
Triazole compounds have been extensively studied for their remarkable properties, making them promising candidates for drug development and treatment of various diseases . Therefore, future research could focus on exploring the potential applications of this compound in medicine, particularly in the development of new antibacterial, antifungal, and anticancer drugs .
Eigenschaften
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-15-12(20)9-22-14-17-16-13-18(7-8-19(13)14)10-3-5-11(21-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFKRRLHFSWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)
![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)
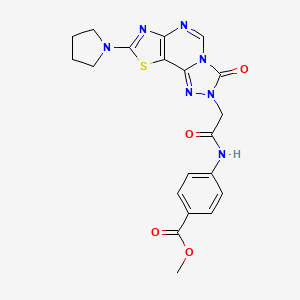
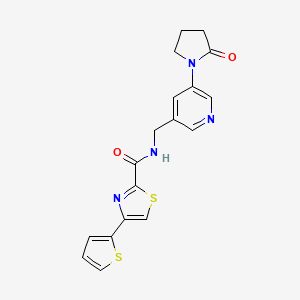
![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)
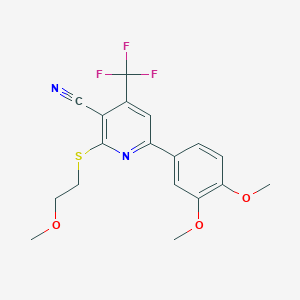
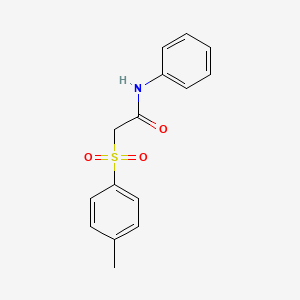
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)
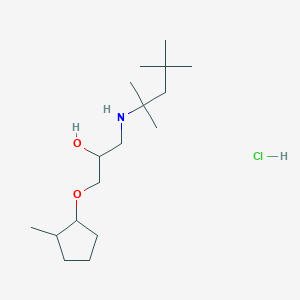
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2887460.png)